REACTION_SMILES
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[CH3:1][S:2][C:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[c:9]1[cH:10][cH:11][c:12]([C:15](=[O:16])[c:17]2[s:18][cH:19][cH:20][cH:21]2)[cH:13][cH:14]1.[CH3:23][SH:24].[CH3:27][OH:28].[Cl-:25].[NH4+:26].[Na:22]>>[CH:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[c:9]1[cH:10][cH:11][c:12]([C:15](=[O:16])[c:17]2[s:18][cH:19][cH:20][cH:21]2)[cH:13][cH:14]1
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Name
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COC(=O)C(C)(SC)c1ccc(C(=O)c2cccs2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(SC)c1ccc(C(=O)c2cccs2)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na]
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Name
|
|
Type
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product
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Smiles
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COC(=O)C(C)c1ccc(C(=O)c2cccs2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |